molecular formula C6H12O6 B592566 Fructose, D-, [3H(G)] CAS No. 1684-31-7

Fructose, D-, [3H(G)]

Cat. No. B592566
CAS RN: 1684-31-7
M. Wt: 182.164
InChI Key: BJHIKXHVCXFQLS-WJULDGBESA-N
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Description

Fructose, also known as D-Fructose or fruit sugar, is a simple ketonic monosaccharide found in many plants . It is one of the three most common natural monosaccharides, along with glucose and galactose . The molecular formula of D-Fructose is C6H11O6T . It is a white crystalline solid and is the most soluble sugar in water .


Synthesis Analysis

Fructose can be synthesized from other monosaccharides such as glucose and mannose . One study demonstrated an efficient continuous process for 5-HMF production in a biphasic system and its recovery at high yield and selectivity . Another study showed that primary-amine thiourea organocatalysts, which incorporate a saccharide scaffold of D-glucose, D-galactose, D-mannose, or D-fructose, were able to achieve comparable stereochemical results .


Molecular Structure Analysis

Fructose has a cyclic structure. It can be expressed as a six-carbon linear chain with hydroxyl and carbonyl groups . In its crystalline form and in solution, most of it exists as two hemiketal rings: β-D-fructopyranose and β-D-fructofuranose . In aqueous solution, it consists of 70% pyranose, 22% furanose, and smaller amounts of the linear and other cyclic forms .


Chemical Reactions Analysis

Fructose undergoes various chemical reactions. For instance, it can be fermented anaerobically with the help of yeast or bacteria, where it is converted into carbon dioxide and ethanol . Fructose also participates in the Maillard Reaction with amino acids over glucose as the reaction occurs rapidly as they are present in an open-chain form .


Physical And Chemical Properties Analysis

Fructose is a white crystalline solid . It is the most soluble sugar in water . It has a molar mass of 180.156 g.mol-1 . Its melting point is 103 0C .

Mechanism of Action

Fructose is absorbed into the blood directly during digestion . It is metabolized by the liver, intestine, and kidney . Fructose can also be sensed by the pancreas and the brain, where it can influence essential functions involved in energy homeostasis .

Future Directions

Increased sugar consumption, particularly fructose, has been associated with the development of obesity and its complications . Inhibition of fructose utilization in tissues primarily responsible for its metabolism alters consumption in other tissues, which have not been traditionally regarded as important depots of fructose metabolism . Therefore, understanding the molecular and cellular mechanisms of fructose and glucose transport and sensing in the intestine, the intracellular signaling effects of dietary sugar metabolism, and its impact on glucose homeostasis in health and disease is crucial .

properties

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy-5-tritiohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-VJWFPMMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H][C@@](CO)([C@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructose, D-, [3H(G)]

Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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